Ethyl N-(mesitylsulfonyl)methioninate
Overview
Description
Ethyl N-(mesitylsulfonyl)methioninate is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a mesitylsulfonyl group attached to a methionine derivative. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(mesitylsulfonyl)methioninate typically involves the reaction of methionine with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(mesitylsulfonyl)methioninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(mesitylsulfonyl)methioninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(mesitylsulfonyl)methioninate involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl N-(mesitylsulfonyl)methioninate can be compared with other sulfonamide derivatives:
Ethyl N-(tosyl)methioninate: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
Ethyl N-(benzenesulfonyl)methioninate: Contains a benzenesulfonyl group.
Ethyl N-(p-toluenesulfonyl)methioninate: Features a p-toluenesulfonyl group.
Uniqueness
The presence of the mesitylsulfonyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonamide derivatives. This uniqueness can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl N-(mesitylsulfonyl)methioninate (ETPTA) is a sulfonamide derivative of methionine, notable for its unique biological activity and potential therapeutic applications. This compound is characterized by the presence of a mesitylsulfonyl group, which enhances its reactivity and biological properties. Understanding the biological activity of ETPTA involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This structure includes an ethyl ester group, a methionine backbone, and a mesitylsulfonyl moiety that contributes to its distinct reactivity profile. The compound's unique features are highlighted in the following table:
Feature | Description |
---|---|
IUPAC Name | Ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate |
Molecular Formula | C₁₄H₁₉NO₃S₂ |
Molecular Weight | 305.43 g/mol |
Functional Groups | Sulfonamide, Ester |
Enzyme Inhibition
ETPTA has been investigated for its inhibitory effects on various enzymes. Notably, it exhibits significant inhibition of fatty acid amide hydrolase (FAAH) with an IC50 value in the low nanomolar range, indicating potent activity against this target enzyme . This inhibition is crucial for modulating endocannabinoid levels and has implications for pain management therapies.
Anticancer Properties
Research has shown that ETPTA may possess anticancer properties by targeting specific cellular pathways involved in tumor growth. The compound's ability to inhibit key kinases involved in cancer progression has been documented . For instance, studies indicate that ETPTA can disrupt mTOR signaling pathways, which are critical for cell proliferation and survival .
Study on Pain Management
In a 2020 study focusing on multitarget inhibitors for pain treatment, ETPTA was evaluated alongside other compounds for its efficacy in inhibiting FAAH and soluble epoxide hydrolase (sEH) enzymes. The results demonstrated that ETPTA not only inhibited FAAH effectively but also showed moderate activity against sEH, suggesting its potential as a dual-action analgesic agent .
Antitumor Activity Assessment
Another study investigated the antitumor effects of ETPTA in vitro. The compound was tested on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a candidate for cancer therapy .
Pharmacological Profile
The pharmacological profile of ETPTA includes:
- Target Enzymes : FAAH, sEH
- IC50 Values :
- FAAH: 8.6 nM
- sEH: 1100 nM
- Biological Effects :
- Analgesic properties
- Antitumor activity
- Modulation of endocannabinoid signaling
Properties
IUPAC Name |
ethyl 4-methylsulfanyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-6-21-16(18)14(7-8-22-5)17-23(19,20)15-12(3)9-11(2)10-13(15)4/h9-10,14,17H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFBJOVBPDYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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